molecular formula C27H46O2 B1202066 Cholesterol beta-epoxide CAS No. 4025-59-6

Cholesterol beta-epoxide

Cat. No.: B1202066
CAS No.: 4025-59-6
M. Wt: 402.7 g/mol
InChI Key: PRYIJAGAEJZDBO-UHFFFAOYSA-N
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Description

Cholesterol beta-epoxide, also known as cholesterol-5,6-epoxide, is an oxysterol derived from cholesterol. It exists in two diastereoisomeric forms: 5,6α-epoxide and 5,6β-epoxide. These compounds are produced through the epoxidation of cholesterol and have been linked to various biological processes and pathologies, including cancer and neurodegenerative diseases .

Biochemical Analysis

Biochemical Properties

Cholesterol beta-epoxide plays a significant role in biochemical reactions, particularly in the context of lipid metabolism and cellular signaling. It interacts with several enzymes and proteins, including cholesterol-5,6-epoxide hydrolase (ChEH), which catalyzes the hydration of this compound to cholestane-3β,5α,6β-triol . This interaction is crucial for maintaining cellular cholesterol homeostasis and preventing the accumulation of potentially toxic oxysterols. Additionally, this compound can undergo further enzymatic modifications, leading to the formation of bioactive compounds such as dendrogenins .

Cellular Effects

This compound exerts various effects on different cell types and cellular processes. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can induce cytotoxic and apoptotic effects in neurons and other cell types by disrupting cellular ion homeostasis and increasing oxidative stress . It also affects the exocytosis process in cultured PC12 cells and neurons, leading to altered neurotransmitter release . These effects highlight the compound’s potential role in neurodegenerative diseases and other pathological conditions.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to and inhibit specific enzymes, such as cholesterol-5,6-epoxide hydrolase, thereby modulating the levels of its metabolic products . The compound’s epoxide ring is highly reactive and can form covalent bonds with nucleophilic sites on proteins and DNA, leading to potential mutagenic and carcinogenic effects . Additionally, this compound can activate or inhibit transcription factors, resulting in changes in gene expression and cellular function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can vary over time. The compound’s stability and degradation are influenced by factors such as temperature, pH, and the presence of other reactive species . Long-term exposure to this compound has been shown to cause sustained alterations in cellular function, including chronic oxidative stress and inflammation . These temporal effects are important considerations for in vitro and in vivo studies investigating the compound’s biological activity.

Dosage Effects in Animal Models

The effects of this compound in animal models are dose-dependent. At low doses, the compound may exert protective effects by modulating lipid metabolism and reducing oxidative stress . At higher doses, this compound can induce toxic effects, including liver damage, atherosclerosis, and neurodegeneration . These dose-dependent effects highlight the importance of carefully controlling the dosage in experimental studies to avoid adverse outcomes.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily related to cholesterol metabolism. It is produced from cholesterol through the action of cytochrome P450 enzymes and reactive oxygen species . The compound can be further metabolized by cholesterol-5,6-epoxide hydrolase to form cholestane-3β,5α,6β-triol . This metabolic pathway is crucial for maintaining cellular cholesterol homeostasis and preventing the accumulation of toxic oxysterols.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can be incorporated into lipoproteins, such as low-density lipoprotein (LDL) and high-density lipoprotein (HDL), which facilitate its transport in the bloodstream . Additionally, this compound can interact with specific transport proteins and receptors, influencing its cellular uptake and distribution . These interactions are essential for regulating the compound’s localization and accumulation within different tissues.

Subcellular Localization

This compound is localized in various subcellular compartments, including the endoplasmic reticulum (ER) and nuclear envelope . The compound’s subcellular localization is influenced by targeting signals and post-translational modifications that direct it to specific organelles . This localization is important for its activity and function, as it allows this compound to interact with specific enzymes and proteins involved in cholesterol metabolism and cellular signaling.

Preparation Methods

Synthetic Routes and Reaction Conditions: Cholesterol beta-epoxide can be synthesized through the epoxidation of cholesterol using peroxyacids such as meta-chloroperbenzoic acid. The reaction typically involves dissolving cholesterol in a solvent like methylene chloride and adding the peroxyacid dropwise. The reaction mixture is then stirred and allowed to react at room temperature .

Industrial Production Methods: The process may be optimized for higher yields and purity through the use of advanced purification techniques such as chromatography .

Chemical Reactions Analysis

Types of Reactions: Cholesterol beta-epoxide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Cholesterol beta-epoxide has significant applications in various fields:

Comparison with Similar Compounds

Comparison: Cholesterol beta-epoxide is unique due to its stable epoxide ring and its specific metabolic pathways involving cholesterol-5,6-epoxide hydrolase. Unlike other oxysterols, it has distinct biological activities and metabolic fates, making it a valuable compound for studying cholesterol metabolism and its related diseases .

Properties

IUPAC Name

2,16-dimethyl-15-(6-methylheptan-2-yl)-8-oxapentacyclo[9.7.0.02,7.07,9.012,16]octadecan-5-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H46O2/c1-17(2)7-6-8-18(3)21-9-10-22-20-15-24-27(29-24)16-19(28)11-14-26(27,5)23(20)12-13-25(21,22)4/h17-24,28H,6-16H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRYIJAGAEJZDBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCCC(C)C1CCC2C1(CCC3C2CC4C5(C3(CCC(C5)O)C)O4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H46O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4025-59-6
Record name NSC148940
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=148940
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the relationship between Cholesterol beta-epoxide and breast cancer risk?

A: Research suggests a potential link between this compound and the histological progression of benign breast disease (BBD). Studies have found progressively increasing concentrations of this compound in breast fluid alongside the progression from normal epithelium to hyperplasia without atypia, and further to atypical hyperplasia. [] This suggests a possible association between this compound and the development of proliferative BBD. [] Additionally, this compound levels in breast fluid are reduced for a period following childbirth or lactation cessation. [] This implies that the cumulative exposure to this potentially carcinogenic substance may be lower in parous women, potentially contributing to the observed reduction in breast cancer risk associated with parity. []

Q2: How do levels of this compound in breast fluid compare to levels in serum, and what factors influence these levels?

A: Studies show that this compound levels in breast fluid are not correlated with serum cholesterol levels. [] This suggests that local production and metabolism of this compound within the breast may be more relevant than systemic levels. Interestingly, breast fluid levels of this compound are influenced by factors like age, race, and lactation status. [] Levels are higher in older women, white women, and those who smoke, while being lower in lactating women, those who have given birth, or those who have recently breastfed. [, ]

Q3: What is known about the carcinogenicity of this compound?

A: While this compound is considered a potential carcinogen due to its presence in breast fluid and association with BBD, a study in rats found no tumorigenic activity in the mammary gland when administered at high doses. [] This suggests that further research is needed to determine the definitive role of this compound in breast cancer development, considering potential differences in species susceptibility and metabolic pathways.

Q4: What is the mechanism behind the formation of this compound?

A: Evidence suggests that this compound formation may be linked to lipid peroxidation. [] Research shows that feeding rabbits a cholesterol-rich diet leads to elevated levels of this compound, along with other cholesterol epoxides and cholestanetriol, in both plasma and liver. [] This increase in 5,6-oxygenated cholestanols, particularly the beta-epoxide, under conditions of elevated cholesterol intake, points towards a potential role of lipid peroxidation in its formation. []

Q5: How is this compound metabolized?

A: Studies using rabbit aortic endothelial cells indicate that this compound is rapidly metabolized into 3β,5α,6β-cholestane triol, which is then further metabolized into an ester-type product. [] The cholestane triol readily exits the cells, while a portion remains and undergoes further esterification. [] This metabolic pathway highlights the potential for downstream metabolites of this compound to exert biological effects within cells.

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